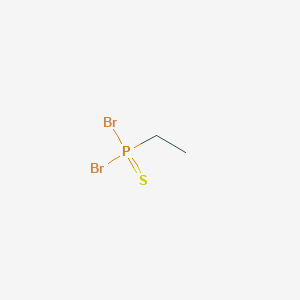![molecular formula C8H9BO4 B14148557 [2-(Acetyloxy)phenyl]boronic acid CAS No. 1034050-50-4](/img/structure/B14148557.png)
[2-(Acetyloxy)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Acetyloxy)phenyl]boronic acid: is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an acetyloxy group at the ortho position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Acetyloxy)phenyl]boronic acid typically involves the reaction of 2-bromophenyl acetate with a boronic acid derivative under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent, such as tetrahydrofuran, at elevated temperatures to facilitate the coupling process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: [2-(Acetyloxy)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The acetyloxy group can be reduced to yield the corresponding alcohol.
Substitution: The boronic acid group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and organic solvents like tetrahydrofuran.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various biaryl compounds and other carbon-carbon bonded products.
Wissenschaftliche Forschungsanwendungen
Chemistry: [2-(Acetyloxy)phenyl]boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a key intermediate in the synthesis of complex organic molecules .
Biology: In biological research, this compound is used for the development of boron-containing drugs and as a tool for studying enzyme inhibition and protein interactions. Its ability to form reversible covalent bonds with diols makes it useful in the design of sensors and probes for biological molecules .
Medicine: Its unique reactivity allows for the design of targeted therapies that can selectively interact with biological targets .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its ability to form stable boron-oxygen bonds. It is also employed in the development of sensors and diagnostic tools .
Wirkmechanismus
The mechanism of action of [2-(Acetyloxy)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This reactivity is mediated by the boronic acid group, which can interact with hydroxyl groups on target molecules. The formation of these covalent bonds can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Lacks the acetyloxy group, making it less reactive in certain applications.
[2-(Hydroxy)phenyl]boronic acid: Contains a hydroxyl group instead of an acetyloxy group, leading to different reactivity and applications.
[2-(Methoxy)phenyl]boronic acid: Contains a methoxy group, which affects its chemical properties and reactivity.
Uniqueness: [2-(Acetyloxy)phenyl]boronic acid is unique due to the presence of the acetyloxy group, which enhances its reactivity and allows for specific applications in organic synthesis and medicinal chemistry. This compound’s ability to participate in a wide range of chemical reactions and its potential for use in various scientific fields make it a valuable tool for researchers .
Eigenschaften
CAS-Nummer |
1034050-50-4 |
|---|---|
Molekularformel |
C8H9BO4 |
Molekulargewicht |
179.97 g/mol |
IUPAC-Name |
(2-acetyloxyphenyl)boronic acid |
InChI |
InChI=1S/C8H9BO4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5,11-12H,1H3 |
InChI-Schlüssel |
LKWVHTKYVYPVBE-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1OC(=O)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


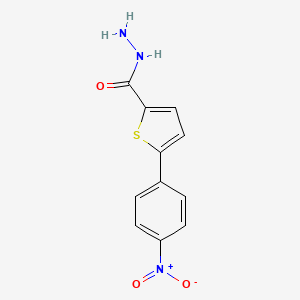
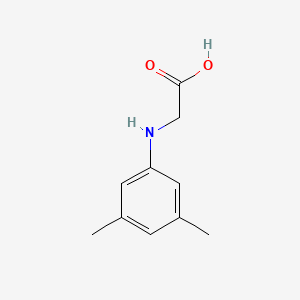

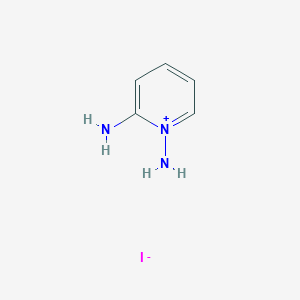
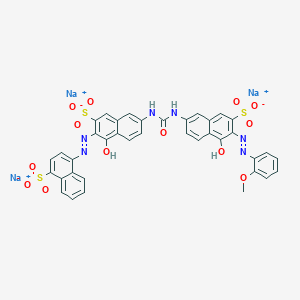
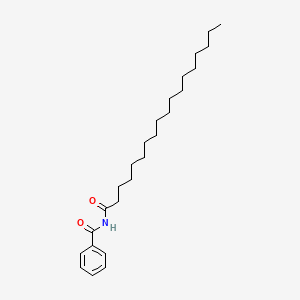
![1-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide](/img/structure/B14148518.png)
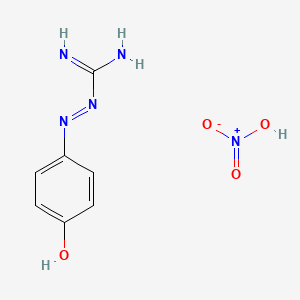
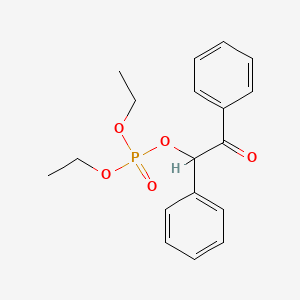
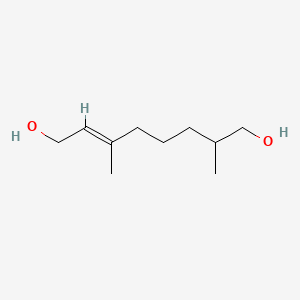
![tert-butyl N-[5-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate](/img/structure/B14148532.png)
![2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14148534.png)
![N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{2-[(2,4-dichlorobenzyl)sulfanyl]acetamide}](/img/structure/B14148541.png)
